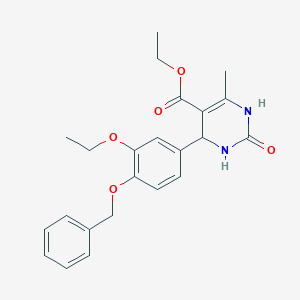

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound known for its complex structure and versatility in various chemical and biological applications. This compound, notable for its multifaceted functional groups, combines characteristics of benzyloxy, ethoxyphenyl, and pyrimidine moieties, providing a foundation for diverse reactivity and utility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can involve multi-step organic reactions. A common synthetic route might start with the preparation of key intermediates, such as benzyl ethers and ethoxyphenyl derivatives, which are then subjected to cyclization and esterification reactions.

Industrial Production Methods: Industrial production of this compound can scale up through continuous flow processes, enhancing reaction efficiency and yield. Optimization of reaction parameters such as temperature, solvent choice, and catalysts (if necessary) ensures high purity and production output.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions including:

Oxidation

Reduction

Substitution

Cyclization

Common Reagents and Conditions: The compound's benzyloxy group can be targeted in nucleophilic substitution reactions using reagents like sodium ethoxide. Oxidative conditions can be applied to the ethoxyphenyl segment, whereas reductive conditions might be used to alter the pyrimidine core.

Major Products Formed: Products formed depend on the specific reaction conditions. For instance, oxidative reactions might yield quinones, while reductive processes could lead to dihydropyrimidine derivatives.

Applications De Recherche Scientifique

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: : Used as a building block in complex molecule synthesis.

Biology: : Investigated for its potential interactions with biological macromolecules.

Medicine: : Explored for its potential as a pharmacophore in drug design.

Industry: : Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The compound's mechanism of action involves interaction with specific molecular targets. It might engage in binding with enzymes or receptors, altering their activity through competitive or non-competitive inhibition. Pathways affected include those integral to cellular signaling and metabolic regulation.

Comparaison Avec Des Composés Similaires

When compared to other similar compounds, such as methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and ethyl 4-(4-(benzyloxy)-3-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique ethoxy group which may impart distinct reactivity and interaction profiles.

Each of these similar compounds shares a common structural framework but varies in specific substituents, resulting in diverse chemical and biological behaviors.

Feel free to probe further into any section, or ask about something else entirely!

Activité Biologique

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as compound 1) is a member of the dihydropyrimidone derivatives, which have garnered attention for their potential biological activities, particularly in the context of cancer treatment. This article aims to provide an in-depth analysis of the biological activity of compound 1, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Recent studies have highlighted the potential of compound 1 as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. The overexpression of TP facilitates the conversion of thymidine to thymine and deoxyribose-1-phosphate, promoting angiogenesis that is critical for tumor progression.

Inhibition Studies

Research indicates that compound 1 exhibits non-competitive inhibition against TP with an IC50 value around 303.5±0.40μM . This suggests that it can effectively reduce TP activity without competing with the substrate. The non-cytotoxic nature of compound 1 was confirmed through cytotoxicity assays on mouse fibroblast (3T3) cells, where it showed no significant toxicity at effective concentrations.

Biological Assays and Efficacy

In vitro studies have been conducted to evaluate the efficacy of compound 1 against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| KB (Human carcinoma) | Not reported | Moderate inhibition observed |

| HepG2 (Liver cancer) | Not reported | Significant growth inhibition |

| DLD (Colorectal cancer) | Not reported | Potential anti-proliferative effect |

The results indicate that compound 1 may possess selective activity against specific cancer types, warranting further investigation into its therapeutic potential.

Case Studies

A notable case study involved the synthesis and evaluation of various dihydropyrimidone derivatives similar to compound 1. These derivatives were screened for their ability to inhibit TP and exhibit cytotoxic effects on tumor cells. Among them, compounds with similar structural features demonstrated enhanced potency against TP and significant anti-cancer activity .

Pharmacokinetics and ADME Profile

The pharmacokinetic properties of compound 1 suggest good oral bioavailability and high gastrointestinal absorption, making it a candidate for oral administration in therapeutic settings. However, detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies are necessary to fully understand its pharmacological profile.

Propriétés

IUPAC Name |

ethyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-4-28-19-13-17(11-12-18(19)30-14-16-9-7-6-8-10-16)21-20(22(26)29-5-2)15(3)24-23(27)25-21/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNMDMFXUSXNJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.